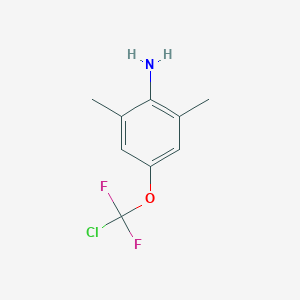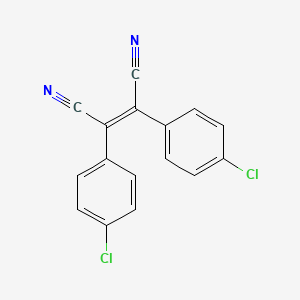![molecular formula C14H10F3NO3S B6312273 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene CAS No. 1357624-61-3](/img/structure/B6312273.png)
4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene is a chemical compound that has garnered significant interest in scientific research due to its unique structural features and diverse applications. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a methylthio group attached to a benzene ring, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-methylthiophenol with 2-chloro-4-(trifluoromethyl)nitrobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide for nucleophilic substitutions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene involves interactions with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and contribute to the compound’s observed effects .
相似化合物的比较
- 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)aniline
- 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)phenol
- 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)benzaldehyde
Uniqueness: 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene is unique due to the combination of its trifluoromethyl, nitro, and methylthio groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(4-methylsulfanylphenoxy)-1-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3S/c1-22-11-5-2-9(3-6-11)21-10-4-7-13(18(19)20)12(8-10)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJOLSKMADZPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)







![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)
